Cas no 16874-08-1 (tert-butyl (2S,3S)-2-amino-3-methylpentanoate)

tert-butyl (2S,3S)-2-amino-3-methylpentanoate structure
16874-08-1 structure
Nome del prodotto:tert-butyl (2S,3S)-2-amino-3-methylpentanoate
Numero CAS:16874-08-1
MF:C10H21NO2
MW:187.27924323082
CID:179950
PubChem ID:7010539

tert-butyl (2S,3S)-2-amino-3-methylpentanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Isoleucine,1,1-dimethylethyl ester
    • L-Ile-OBu-t
    • L-ISOLEUCINE-TERT-BUTYL ESTER DIBENZENE&
    • L-Isoleucine tert-butyl ester dibenzenesulfimide salt
    • tert-butyl isoleucinate
    • Einecs 240-901-8
    • tert-butyl L-isoleucinate
    • Isoleucine tert-butyl ester
    • DRWKBZREIMLHDX-YUMQZZPRSA-N
    • L-Isoleucine 1,1-dimethylethyl ester
    • L-Isoleucine tert-butyl ester dibenzenesulfonimide salt
    • tert-butyl (2S,3S)-2-amino-3-methylpentanoate
    • 16874-08-1
    • L-ISOLEUCINE t-BUTYL ESTER
    • isoleucine t-butyl ester
    • L-Isoleucine-tert-Butyl ester dibenzene sulfimide salt
    • SCHEMBL919004
    • L-isoleucine 1,1-dimethylethylester
    • l-isoleucine tert-butyl ester
    • CHEMBL1229069
    • ME3Y22XVA7
    • AKOS010396103
    • TERT-BUTYL(2S,3S)-2-AMINO-3-METHYLPENTANOATE
    • (L)-isoleucine t-butyl ester
    • L-Isoleucine, 1,1-dimethylethyl ester
    • EN300-149304
    • Inchi: InChI=1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3
    • Chiave InChI: DRWKBZREIMLHDX-UHFFFAOYSA-N
    • Sorrisi: CCC(C(C(OC(C)(C)C)=O)N)C

Proprietà calcolate

  • Massa esatta: 187.15733
  • Massa monoisotopica: 187.157
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 5
  • Complessità: 172
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.3A^2
  • XLogP3: 1.9

Proprietà sperimentali

  • Densità: 0.929
  • Punto di fusione: 134-135 °C
  • Punto di ebollizione: 222.4°Cat760mmHg
  • Punto di infiammabilità: 90.3°C
  • Indice di rifrazione: 1.444
  • PSA: 52.32
  • LogP: 2.40180

tert-butyl (2S,3S)-2-amino-3-methylpentanoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-149304-0.5g
tert-butyl (2S,3S)-2-amino-3-methylpentanoate
16874-08-1
0.5g
$25.0 2023-06-05
Enamine
EN300-149304-50mg
tert-butyl (2S,3S)-2-amino-3-methylpentanoate
16874-08-1
50mg
$22.0 2023-09-28
Enamine
EN300-149304-500mg
tert-butyl (2S,3S)-2-amino-3-methylpentanoate
16874-08-1
500mg
$25.0 2023-09-28
Enamine
EN300-149304-2500mg
tert-butyl (2S,3S)-2-amino-3-methylpentanoate
16874-08-1
2500mg
$27.0 2023-09-28
Enamine
EN300-149304-1.0g
tert-butyl (2S,3S)-2-amino-3-methylpentanoate
16874-08-1
1g
$26.0 2023-06-05
Enamine
EN300-149304-10.0g
tert-butyl (2S,3S)-2-amino-3-methylpentanoate
16874-08-1
10g
$36.0 2023-06-05
Enamine
EN300-149304-100mg
tert-butyl (2S,3S)-2-amino-3-methylpentanoate
16874-08-1
100mg
$23.0 2023-09-28
Enamine
EN300-149304-0.25g
tert-butyl (2S,3S)-2-amino-3-methylpentanoate
16874-08-1
0.25g
$24.0 2023-06-05
Enamine
EN300-149304-2.5g
tert-butyl (2S,3S)-2-amino-3-methylpentanoate
16874-08-1
2.5g
$27.0 2023-06-05
Enamine
EN300-149304-0.05g
tert-butyl (2S,3S)-2-amino-3-methylpentanoate
16874-08-1
0.05g
$22.0 2023-06-05
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